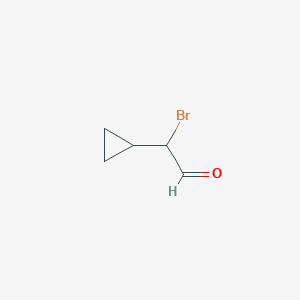
2-Bromo-2-cyclopropylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-cyclopropylacetaldehyde is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-2-cyclopropylacetaldehyde typically involves the bromination of cyclopropylacetaldehyde. One common method includes the reaction of cyclopropylacetaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better temperature control and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-cyclopropylacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed
Oxidation: 2-Cyclopropylacetic acid.
Reduction: 2-Bromo-2-cyclopropylethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group and is used as an antimicrobial agent.
Cyclopropyl methyl bromide: Similar in having a cyclopropyl group but differs in the position of the bromine atom.
Uniqueness
2-Bromo-2-cyclopropylacetaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H7BrO |
|---|---|
Molecular Weight |
163.01 g/mol |
IUPAC Name |
2-bromo-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C5H7BrO/c6-5(3-7)4-1-2-4/h3-5H,1-2H2 |
InChI Key |
MGHGJVYENKMOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



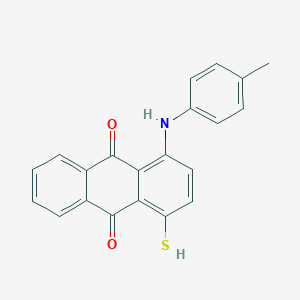
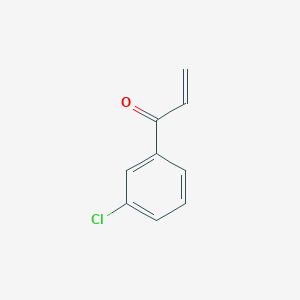
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)

![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
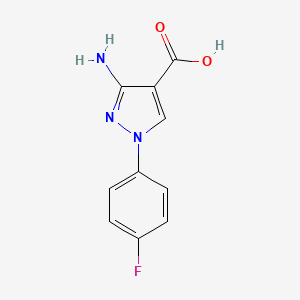
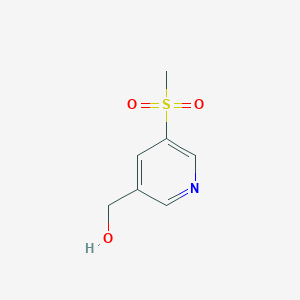

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
